D-Threonyl-L-serine

Description

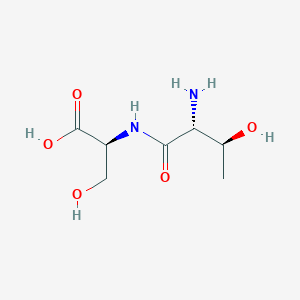

Structure

3D Structure

Properties

CAS No. |

656221-74-8 |

|---|---|

Molecular Formula |

C7H14N2O5 |

Molecular Weight |

206.20 g/mol |

IUPAC Name |

(2S)-2-[[(2R,3S)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C7H14N2O5/c1-3(11)5(8)6(12)9-4(2-10)7(13)14/h3-5,10-11H,2,8H2,1H3,(H,9,12)(H,13,14)/t3-,4-,5+/m0/s1 |

InChI Key |

GXDLGHLJTHMDII-VAYJURFESA-N |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)N[C@@H](CO)C(=O)O)N)O |

Canonical SMILES |

CC(C(C(=O)NC(CO)C(=O)O)N)O |

Origin of Product |

United States |

Contextualizing D Threonyl L Serine Within Advanced Peptide Research

Introduction to Dipeptides and Their Structural Complexity

Dipeptides, the simplest form of peptides, consist of two amino acids linked by a single peptide bond. taylorandfrancis.com Despite their relatively small size, they can exhibit significant structural complexity. This complexity arises from the distinct properties of the constituent amino acid side chains, the potential for various intramolecular and intermolecular interactions, and the stereochemistry of the chiral centers. taylorandfrancis.commsu.edu The sequence of the amino acids is crucial; for instance, a dipeptide composed of aspartic acid and phenylalanine can exist as either Asp-Phe or Phe-Asp, each with unique properties. msu.edu

The three-dimensional conformation of a dipeptide is influenced by the planarity of the peptide bond and rotational freedom around the bonds to the alpha-carbon atoms. msu.edu These structural nuances dictate how dipeptides interact with their environment and biological targets. researchgate.net The aggregation patterns of dipeptides in the solid state are often dominated by head-to-tail hydrogen bonding between the N-terminal amino group and the C-terminal carboxylate group, leading to the formation of distinct, predictable patterns. researchgate.net

Significance of D-Amino Acid Incorporation in Peptide Chemistry and Biology

While L-amino acids are the predominant building blocks of proteins in most living organisms, the strategic inclusion of their mirror images, D-amino acids, has become a pivotal tool in peptide chemistry and drug design. jpt.comnih.gov The presence of a D-amino acid in a peptide sequence can induce significant alterations in its secondary structure and confer remarkable resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids. biopharmaspec.comlifetein.comrsc.org This enhanced stability increases the peptide's half-life in biological systems, a desirable property for therapeutic agents. biopharmaspec.comlifetein.com

The incorporation of D-amino acids can also influence the peptide's biological activity and receptor binding affinity. lifetein.comfrontiersin.org By altering the peptide's conformation, D-amino acids can lead to novel interactions with biological targets that are not achievable with their L-counterparts alone. rsc.orgfrontiersin.org This has spurred research into D-amino acid-containing peptides as antimicrobial agents, enzyme inhibitors, and hormone analogs. lifetein.comasm.org Furthermore, the unique structural properties conferred by D-amino acids can contribute to the rigidity of the peptide backbone, which can, in turn, enhance its stability and binding affinity. lifetein.com

Current Research Trajectories for D-Threonyl-L-serine and Analogous Dipeptides

Current research involving D-amino acid-containing dipeptides like this compound is multifaceted, exploring their potential as novel functional compounds for pharmaceuticals and food additives. asm.orgnih.gov Scientists are investigating the unique effects of L,D-dipeptides that are not observed in their L,L-counterparts. asm.orgnih.gov A significant area of focus is the development of efficient synthetic methods for these dipeptides. Chemoenzymatic systems, which combine enzymatic activation of the amino acids with chemical reactions, are being explored to produce various D-amino acid-containing dipeptides, including L,D-, D,L-, and D,D-configurations. asm.orgnih.gov

Furthermore, the self-assembly properties of dipeptides containing D-amino acids are a burgeoning field of study. Research has shown that the chirality of the amino acids within a dipeptide significantly influences the resulting nanostructures. researchgate.net For example, protected dipeptides containing both D- and L-amino acids have been observed to self-assemble into distinct architectures like hexagonal hollow microtubes, whereas their L,L-counterparts form microrods. researchgate.net These findings have potential applications in nanotechnology and material science. researchgate.net The study of how D-amino acid incorporation affects the supramolecular structure and helicity of dipeptides is also an active area of investigation, with implications for creating materials with precisely controlled properties. researchgate.net

Historical Development of this compound Investigation

While specific historical milestones for this compound are not extensively documented in readily available literature, the investigation of this and similar D-amino acid-containing peptides is rooted in the broader history of peptide chemistry and the discovery of D-amino acids in nature. Initially, D-amino acids were considered rare, but they were later found to be key components in various natural products, particularly in the cell walls of bacteria (e.g., D-alanine and D-glutamic acid in peptidoglycan) and in certain peptide antibiotics like gramicidin (B1672133) and bacitracin. rsc.orgfrontiersin.org

The understanding of the role of D-serine as a neurotransmitter in the mammalian brain, first reported in the early 1990s, marked a significant turning point, highlighting the biological importance of D-amino acids beyond the microbial world. nih.govfrontiersin.org This discovery spurred further interest in the synthesis and function of D-amino acid-containing peptides. The development of analytical techniques to separate and identify D- and L-amino acids has been crucial for advancing this field. biopharmaspec.comnih.gov Early synthetic work on related glycopeptides, such as the synthesis of N-L-seryl-D-glucosamine and N-L-threonyl-D-glucosamine in 1962, laid some of the foundational chemical groundwork for creating peptides with varied stereochemistry. capes.gov.br More recent studies have focused on the spectroscopic and theoretical characterization of dipeptides like L-threonyl-L-serine, providing detailed structural insights that are essential for understanding their D-amino acid-containing analogs. dntb.gov.uaresearchgate.net

| Compound Name |

| This compound |

| L-Threonyl-L-serine |

| D-serine |

| L-serine |

| D-alanine |

| L-alanine |

| D-glutamic acid |

| L-glutamic acid |

| Aspartic acid |

| Phenylalanine |

| Glycine (B1666218) |

| D-leucine |

| D-valine |

| D-phenylalanine |

| N-L-seryl-D-glucosamine |

| N-L-threonyl-D-glucosamine |

| Gramicidin |

| Bacitracin |

| Non-8-ynoyl-L-threonyl-D-serine |

Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 656221-74-8 | epa.gov |

| Molecular Formula | C7H14N2O5 | Inferred from structure |

| Molecular Weight | 206.19 g/mol | Inferred from structure |

| Synonyms | (2R)-2-amino-3-hydroxy-N-((S)-2-hydroxy-1-carboxyethyl)butanamide | Inferred from structure |

Note: Experimental physicochemical data for this compound is limited in publicly accessible databases. The presented data is based on its chemical structure and available identifiers.

Nomenclature and Stereochemical Considerations in D Threonyl L Serine

Systematic IUPAC Naming and Conventional Abbreviations

The systematic name for D-Threonyl-L-serine, following the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC), is (2R)-2-{[(2R,3S)-2-amino-3-hydroxybutanoyl]amino}-3-hydroxypropanoic acid. This name precisely describes the connectivity of the atoms and the stereochemistry at each chiral center.

In scientific literature and biochemical contexts, peptides are more commonly referred to using abbreviations for their constituent amino acid residues. libretexts.org These abbreviations consist of a three-letter code or a one-letter code. uni-muenchen.dei-base.info For this compound, the abbreviations are built from the codes for D-threonine and L-serine. The "D" configuration is explicitly noted.

| Amino Acid Residue | Three-Letter Code | One-Letter Code |

| D-Threonine | D-Thr | t |

| L-Serine | Ser | S |

| This compound | D-Thr-Ser | tS |

The one-letter code for D-amino acids is often represented by a lowercase letter. bachem.com

Absolute Configuration and Chirality of the Constituent Amino Acid Residues

Chirality is a key feature of amino acids, with the exception of glycine (B1666218). unacademy.com This property means they can exist as non-superimposable mirror images, known as enantiomers. unacademy.comallen.in The configuration of these enantiomers is described using either the D/L system or the Cahn-Ingold-Prelog (R/S) system. allen.invaia.com

L-Serine : The serine residue in the dipeptide is in the L-configuration. This is the form that naturally occurs in proteins. libretexts.orgwikipedia.org For L-serine, the absolute configuration at its single chiral center (the α-carbon) is (S). vaia.com Its systematic IUPAC name is (2S)-2-amino-3-hydroxypropanoic acid. wikipedia.org

D-Threonine : The threonine residue is in the D-configuration. Threonine is one of two proteinogenic amino acids that have two chiral centers (at Cα and Cβ). wikipedia.orglibretexts.org This gives rise to four possible stereoisomers. wikipedia.orgacs.org The naturally occurring L-threonine has the configuration (2S, 3R). wikipedia.org Its enantiomer, D-threonine, therefore has the opposite configuration at both chiral centers, which is (2R, 3S). libretexts.org The systematic IUPAC name for D-threonine is (2R,3S)-2-amino-3-hydroxybutanoic acid. wikipedia.org

| Constituent Amino Acid | D/L Notation | R/S Notation (at α-carbon) | R/S Notation (at β-carbon) |

| Serine | L-Serine | S | N/A |

| Threonine | D-Threonine | R | S |

Diastereomeric and Enantiomeric Relationships of this compound and Related Peptides

The presence of multiple chiral centers in this compound results in a network of stereoisomeric peptides. Stereoisomers that are non-superimposable mirror images are called enantiomers, while those that are not mirror images are called diastereomers. libretexts.org Diastereomers have different physical properties and can be separated by techniques like chromatography. chiraltech.com

The stereoisomers of the threonyl-serine dipeptide are:

This compound (D-Thr-L-Ser) : The subject of this article.

L-Threonyl-D-serine (L-Thr-D-Ser) : This is the enantiomer of D-Thr-L-Ser. It has the opposite configuration at all three chiral centers.

L-Threonyl-L-serine (L-Thr-L-Ser) : This is a diastereomer of D-Thr-L-Ser. It differs in the configuration of the threonine residue but has the same configuration for the serine residue. This is the dipeptide formed from the two naturally occurring proteinogenic amino acids.

D-Threonyl-D-serine (D-Thr-D-Ser) : This is also a diastereomer of D-Thr-L-Ser. It has the same configuration for the threonine residue but the opposite for the serine residue.

The relationship between any two stereoisomers that are not mirror images is that of diastereomers. libretexts.org For instance, L-Thr-L-Ser and D-Thr-D-Ser are enantiomers of each other, but both are diastereomers of D-Thr-L-Ser.

| Peptide | Stereochemical Relationship to D-Thr-L-Ser |

| L-Threonyl-D-serine | Enantiomer |

| L-Threonyl-L-serine | Diastereomer |

| D-Threonyl-D-serine | Diastereomer |

Implications of Stereochemistry for Biochemical Recognition and Chemical Reactivity

The specific stereochemistry of a peptide profoundly influences its biological activity and chemical properties. nih.gov The inclusion of a D-amino acid, such as in this compound, has significant consequences.

Resistance to Proteolysis : Most proteases, the enzymes that break down proteins and peptides, are highly specific for substrates composed exclusively of L-amino acids. plos.org The presence of a D-amino acid in a peptide chain, therefore, generally confers enhanced stability and resistance to enzymatic degradation. frontiersin.orgnih.gov This increased stability can prolong the peptide's effective lifetime in a biological system. mdpi.com

Receptor Recognition and Biological Activity : The three-dimensional shape of a peptide is critical for its interaction with biological targets like receptors. nih.gov Changing the stereochemistry of even one amino acid can dramatically alter the peptide's conformation and, consequently, its binding affinity and biological function. acs.org In some natural peptides, the presence of a D-amino acid is essential for receptor binding and activity. frontiersin.orgmdpi.com For example, the opioid peptide dermorphin (B549996) is only active when it contains a D-alanine residue; its all-L counterpart shows no biological activity. mdpi.com The specific D-Thr-L-Ser arrangement would present a unique topography for interaction with receptors or enzymes, potentially leading to novel biological effects compared to its all-L diastereomer.

Chemical Reactivity : While enantiomers have identical chemical properties in an achiral environment, diastereomers have distinct properties. The stereochemical arrangement in this compound influences intramolecular interactions, such as hydrogen bonding, which can affect the reactivity of the side chain hydroxyl groups and the peptide backbone. acs.org The spatial orientation of the threonyl and seryl side chains will dictate their accessibility and reactivity in chemical modifications. researchgate.net

Advanced Chemical Synthesis Methodologies for D Threonyl L Serine

Solid-Phase Peptide Synthesis (SPPS) Protocols for Dipeptide Formation

Solid-Phase Peptide Synthesis (SPPS) offers a robust and efficient method for the synthesis of D-Threonyl-L-serine. The key advantage of SPPS lies in the covalent attachment of the growing peptide chain to an insoluble polymer support (resin), which simplifies the purification process by allowing for the removal of excess reagents and by-products through simple filtration and washing steps. nih.gov The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most commonly employed orthogonal protection scheme for this purpose. iris-biotech.dealtabioscience.com

Resin Selection and Loading Strategies for D-Threonine and L-Serine

The choice of resin is critical for the successful synthesis of the dipeptide. For the synthesis of a C-terminal carboxylic acid, a highly acid-sensitive resin is preferred to allow for mild cleavage conditions that preserve the integrity of the dipeptide and its side-chain protecting groups. The 2-chlorotrityl chloride (2-CTC) resin is an excellent candidate for this purpose. chempep.comneliti.com Its steric bulk also helps to minimize side reactions such as diketopiperazine formation, which can be a problem at the dipeptide stage. peptide.com

The synthesis commences with the loading of the C-terminal amino acid, L-Serine, onto the 2-CTC resin. The hydroxyl group of L-Serine is protected with a tert-butyl (tBu) group, and the α-amino group is protected with an Fmoc group. The loading is typically achieved by reacting Fmoc-L-Ser(tBu)-OH with the 2-CTC resin in the presence of a tertiary base like N,N-diisopropylethylamine (DIEA) in a solvent such as dichloromethane (B109758) (DCM). rsc.org

Table 1: Representative Loading of Fmoc-L-Ser(tBu)-OH onto 2-Chlorotrityl Chloride Resin

| Parameter | Value | Reference |

| Resin | 2-Chlorotrityl Chloride (1% DVB) | iris-biotech.de |

| Amino Acid | Fmoc-L-Ser(tBu)-OH | altabioscience.com |

| Solvent | Dichloromethane (DCM) | rsc.org |

| Base | N,N-Diisopropylethylamine (DIEA) | rsc.org |

| Reaction Time | 1-2 hours | thieme-connect.com |

| Resulting Resin Loading | ~0.5 - 0.7 mmol/g | iris-biotech.de |

After loading, any unreacted chloride sites on the resin are "capped" with methanol (B129727) to prevent them from interfering in subsequent steps. neliti.com The loading efficiency can be determined spectrophotometrically by cleaving the Fmoc group from a small sample of the resin with a piperidine (B6355638) solution and measuring the absorbance of the resulting dibenzofulvene-piperidine adduct.

Coupling Reagents and Conditions for Stereoselective Peptide Bond Formation

Following the successful loading and capping of the resin, the Fmoc protecting group on the N-terminus of L-Serine is removed using a solution of 20% piperidine in N,N-dimethylformamide (DMF). This exposes the free amine, which is then ready for coupling with the next amino acid, D-Threonine.

The coupling step is the most critical for ensuring a high yield of the desired dipeptide and for preserving the stereochemical integrity of both amino acids. The D-Threonine to be coupled is also protected with an Fmoc group at the N-terminus and a tBu group on its side-chain hydroxyl group (Fmoc-D-Thr(tBu)-OH). The choice of coupling reagent is paramount to prevent racemization, a known risk for serine residues. rsc.org Uronium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and commonly used in conjunction with a base like DIEA. rsc.org Phosphonium (B103445) salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also effective. neliti.com

To further suppress racemization, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivative HOAt can be included in the coupling cocktail. globalresearchonline.net The use of pseudoproline dipeptides, such as Fmoc-Xaa-Thr(ψMe,Mepro)-OH, is a powerful strategy to disrupt aggregation and improve coupling outcomes, especially in longer or more complex sequences. rsc.orgalfa-chemistry.comsigmaaldrich.com For the synthesis of this specific dipeptide, direct coupling is generally feasible with appropriate reagents.

Table 2: Comparison of Coupling Reagents for D-Thr-L-Ser Peptide Bond Formation

| Coupling Reagent/Additive | Base | Solvent | Coupling Time | Typical Efficiency | Reference |

| HATU/HOAt | DIEA | DMF | 30-60 min | >95% | rsc.org |

| HBTU/HOBt | DIEA | DMF | 30-60 min | >90% | rsc.org |

| PyBOP | DIEA | DCM/DMF | 1-2 hours | >90% | neliti.com |

| DIC/HOBt | N/A | DCM/DMF | 1-2 hours | ~90% |

The completion of the coupling reaction is monitored using a qualitative test, such as the Kaiser ninhydrin (B49086) test, which detects the presence of free primary amines.

Orthogonal Protecting Group Strategies for Side Chains and Backbone

The success of SPPS relies on an orthogonal protecting group strategy, which allows for the selective removal of one type of protecting group while others remain intact. iris-biotech.de In the synthesis of this compound, the Fmoc/tBu strategy is a prime example of orthogonality.

Nα-Fmoc group: This temporary protecting group on the α-amino group of the incoming amino acid is base-labile. It is removed at the start of each coupling cycle with a mild base, typically 20% piperidine in DMF, without affecting the tBu or the resin linkage. altabioscience.com

Side-Chain tBu group: The tert-butyl ethers protecting the hydroxyl groups of D-Threonine and L-Serine are stable to the basic conditions used for Fmoc removal. They are classified as permanent protecting groups during the chain elongation and are removed during the final cleavage step using a strong acid like trifluoroacetic acid (TFA). iris-biotech.depeptide.com

2-Chlorotrityl Linker: The linkage of the peptide to the 2-CTC resin is sensitive to mild acidic conditions, allowing for cleavage of the fully protected peptide if desired, while being stable to the basic conditions of Fmoc deprotection. chempep.com

This orthogonal scheme ensures that the synthesis proceeds in a controlled, stepwise manner, leading to the desired peptide sequence.

Cleavage and Deprotection Techniques to Preserve Dipeptide Integrity

The final step in SPPS is the cleavage of the dipeptide from the resin support and the simultaneous removal of the side-chain protecting groups. This is typically accomplished by treating the peptidyl-resin with a strong acid cleavage cocktail. rsc.org For the 2-CTC resin with tBu side-chain protection, a common cleavage cocktail consists of a high concentration of trifluoroacetic acid (TFA) with scavengers. chempep.com

Scavengers are crucial for quenching the highly reactive carbocations (e.g., t-butyl cations) that are liberated during the deprotection of the side chains. chempep.com These cations could otherwise lead to unwanted side reactions. For peptides containing threonine and serine, water and triisopropylsilane (B1312306) (TIS) are effective scavengers.

Table 3: Representative Cleavage Cocktail for this compound

| Reagent | Function | Volume % | Reference |

| Trifluoroacetic Acid (TFA) | Cleavage & Deprotection | 95% | rsc.org |

| Water (H₂O) | Scavenger | 2.5% | |

| Triisopropylsilane (TIS) | Scavenger | 2.5% |

The cleavage reaction is typically run for 1-3 hours at room temperature. Afterward, the resin is filtered off, and the crude peptide is precipitated from the TFA solution by adding cold diethyl ether. rsc.org The precipitated dipeptide is then washed several times with ether to remove the scavengers and dissolved cleavage by-products. The final product can be purified by reversed-phase high-performance liquid chromatography (RP-HPLC). bachem.compepdd.com

Solution-Phase Synthesis Approaches for this compound

Solution-phase peptide synthesis, the classical approach to peptide synthesis, remains a valuable method, particularly for large-scale production and the synthesis of short peptides or peptide fragments. nih.gov Unlike SPPS, all reactants are in the same phase, which can present purification challenges but also allows for the purification and characterization of intermediates.

Fragment Condensation Methods and Optimization

For the synthesis of this compound, a fragment condensation strategy would involve the coupling of a protected D-Threonine derivative with a protected L-Serine derivative in solution. A typical approach would be to prepare the two "fragments":

Carboxyl Component: N-terminally protected D-Threonine, e.g., Fmoc-D-Thr(tBu)-OH.

Amine Component: C-terminally protected L-Serine, e.g., H-L-Ser(tBu)-OtBu (tert-butyl ester).

The coupling of these two fragments is achieved using coupling reagents similar to those used in SPPS, such as DCC (N,N'-dicyclohexylcarbodiimide)/HOBt, HATU, or PyBOP. globalresearchonline.netekb.eg A major challenge in solution-phase fragment condensation is the high risk of racemization of the C-terminal amino acid of the carboxyl component (in this case, D-Threonine) during the activation of its carboxyl group. peptide.com

To minimize racemization, several strategies are employed:

Low Temperatures: Performing the coupling reaction at low temperatures (e.g., -15°C to 0°C) can significantly reduce the rate of racemization. ekb.eg

Urethane-Protected Amino Acids: The use of urethane-based N-terminal protecting groups like Fmoc or Boc inherently suppresses racemization compared to other types of protecting groups. nih.gov

Additives: The inclusion of additives like HOBt or HOAt is highly effective in suppressing racemization by forming active esters that are less prone to cyclizing into the problematic oxazolone (B7731731) intermediate. globalresearchonline.net

Coupling Reagents: Certain coupling reagents are known to result in lower levels of racemization. For instance, copper(II)-based reagents have been shown to be effective in suppressing racemization in solution-phase couplings. uniurb.it

After the coupling reaction, the fully protected dipeptide, Fmoc-D-Thr(tBu)-L-Ser(tBu)-OtBu, must be purified from unreacted starting materials and coupling by-products, often using column chromatography. The final deprotection of all protecting groups (Fmoc and both tBu groups) would then be carried out using strong acid, such as TFA, followed by purification of the final this compound dipeptide.

Strategies for Minimizing Racemization during Activation

A primary challenge in peptide synthesis is the risk of racemization, particularly of the activated carboxylic acid of the N-terminal amino acid. bachem.comhighfine.com In the synthesis of this compound, the carboxylic acid of the D-Threonine residue is activated for coupling with the amino group of L-Serine. This activation makes the α-proton of D-Threonine susceptible to abstraction by a base, which can lead to the formation of a planar enolate or a 5(4H)-oxazolone intermediate. bachem.comrsc.org These intermediates can be reprotonated from either face, leading to a mixture of D and L isomers and compromising the stereochemical purity of the final dipeptide. bachem.com

Several strategies are employed to minimize this side reaction:

Coupling Reagents and Additives: The choice of coupling reagent is critical. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are common activators but can promote racemization if used alone. bachem.comcsic.es To suppress this, they are almost always used in conjunction with racemization-suppressing additives. bachem.comhighfine.com These additives react with the initially formed O-acylisourea to generate a less reactive, but still efficient, active ester that is more resistant to racemization. google.com

Benzotriazoles: 1-Hydroxybenzotriazole (HOBt) was a historically popular additive that effectively reduces racemization. bachem.comnih.gov Newer alternatives with improved safety profiles and efficacy include 1-Hydroxy-7-azabenzotriazole (HOAt) and Ethyl 2-cyano-2-(hydroximino)acetate (OxymaPure®). bachem.comgoogle.com These additives accelerate the coupling reaction while minimizing the lifetime of the highly reactive intermediates prone to racemization. bachem.com

Copper(II) Chloride: The simultaneous use of HOBt and copper(II) chloride (CuCl₂) has been shown to be highly effective in preventing racemization during carbodiimide-mediated couplings, even in fragment condensations where the risk is high. nih.govrsc.org The Cu(II) ions are thought to prevent the racemization of any small amounts of oxazolone that may still form. nih.gov

Base Selection: The choice and stoichiometry of the base used during coupling are crucial. highfine.com Highly basic conditions increase the rate of α-proton abstraction. bachem.com Tertiary amines like N,N-diisopropylethylamine (DIPEA) are commonly used, but in cases with a high risk of racemization, weaker bases such as N-methylmorpholine (NMM) or sterically hindered bases like 2,4,6-collidine are preferred. bachem.comhighfine.com Ideally, the reaction is performed under base-free conditions if possible. bachem.com

Protecting Groups: The N-terminal protecting group on the D-Threonine plays a significant role. Urethane-based protecting groups, such as Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc), are known to significantly reduce the tendency for oxazolone formation compared to acyl-type protecting groups. bachem.com This is because the electron-withdrawing nature of the urethane (B1682113) linkage decreases the acidity of the α-proton.

| Additive | Chemical Name | Key Feature |

| HOBt | 1-Hydroxybenzotriazole | Classic additive, effective at suppressing racemization with carbodiimides. bachem.comnih.gov |

| HOAt | 1-Hydroxy-7-azabenzotriazole | More effective than HOBt due to a neighboring group effect. google.com |

| OxymaPure® | Ethyl 2-cyano-2-(hydroximino)acetate | A non-explosive and highly efficient alternative to benzotriazoles. bachem.comgoogle.com |

| CuCl₂ | Copper(II) Chloride | Used with HOBt to eliminate racemization, particularly in segment coupling. nih.govrsc.org |

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliary-mediated synthesis is a powerful technique to control stereochemistry. wikipedia.orgnumberanalytics.com This strategy involves temporarily attaching a chiral molecule (the auxiliary) to one of the reactants. The steric and electronic properties of the auxiliary then direct the course of the subsequent reaction, leading to the desired stereoisomer. wikipedia.org After the key stereocenter is set, the auxiliary is removed and can often be recovered. wikipedia.org

In the context of this compound synthesis, a chiral auxiliary could be attached to a glycine (B1666218) or acetate (B1210297) precursor to asymmetrically introduce the D-threonine stereochemistry. For instance, Evans' oxazolidinone auxiliaries are widely used for stereoselective alkylation and aldol (B89426) reactions. wikipedia.org A synthesis might proceed as follows:

Attachment: An achiral N-acetyl group is attached to a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.

Asymmetric Reaction: The resulting imide undergoes a stereoselective aldol reaction with an appropriate aldehyde, directed by the chiral auxiliary to form the D-threo configuration.

Coupling: The modified auxiliary, now carrying the D-threonine precursor, is coupled with a protected L-serine derivative.

Removal: The chiral auxiliary is cleaved from the dipeptide, typically under mild hydrolytic conditions, to yield this compound. nih.gov

Chemoenzymatic Synthesis of this compound and Its Analogs

Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the unparalleled selectivity of biological catalysts. beilstein-journals.orgbham.ac.uk Enzymes operate under mild conditions and can exhibit strict chemo-, regio-, and stereoselectivity, which is ideal for overcoming the challenges associated with synthesizing complex molecules like this compound. qyaobio.com

Enzyme Selection for Peptide Bond Ligation (e.g., Peptidases in Reverse Synthesis)

The enzymatic formation of a peptide bond is an attractive alternative to chemical coupling, as it is generally free from racemization. qyaobio.com This process can be achieved by reversing the normal function of proteases (peptidases) or by using dedicated peptide ligases. qyaobio.comfrontiersin.org

Peptidases in Reverse (Equilibrium-Controlled Synthesis): In this approach, the equilibrium of the protease-catalyzed reaction is shifted toward synthesis rather than hydrolysis. This is typically achieved by using high concentrations of substrates in aqueous-organic solvent mixtures or by precipitating the product. qyaobio.com Papain, a cysteine protease, has broad substrate specificity and can be used to polymerize amino acid esters, including L-serine ethyl ester. nih.gov Its utility for D-L dipeptide synthesis would depend on its tolerance for a D-amino acid as the acyl donor.

Kinetically-Controlled Synthesis: This method uses an activated C-terminal ester of the N-terminal amino acid (e.g., D-Threonine methyl ester). A protease then catalyzes the aminolysis of this ester by the N-terminal amine of the second amino acid (L-Serine). This approach is generally faster and more efficient than the equilibrium-controlled method. qyaobio.com

Engineered Ligases: Several classes of natural and engineered enzymes are available for peptide ligation. frontiersin.org

Subtilisin Variants (Subtiligase): Engineered variants of the protease subtilisin, known as subtiligases, are highly efficient peptide ligases. nih.gov They recognize peptide esters and catalyze ligation with an N-terminal amine, with the P225A mutation significantly enhancing the ratio of aminolysis to hydrolysis. nih.gov

Asparaginyl Endopeptidases (AEPs): Enzymes like Butelase 1 are highly efficient ligases that recognize a specific C-terminal sequence (e.g., Asn-His-Val), cleave it, and ligate the new C-terminus to an N-terminal amine. frontiersin.org Their strict specificity can be a limitation unless the target sequence is engineered into the peptide fragments.

Sortases: These bacterial transpeptidases recognize a specific motif (e.g., LPXTG), cleave it, and join the peptide to an N-terminal glycine. frontiersin.org

d-Stereospecific Amidohydrolases: Certain amidohydrolases from Streptomyces species have been shown to catalyze the synthesis of dipeptides containing D-amino acids via an aminolysis reaction. nih.gov

| Enzyme/Class | Mechanism Type | Typical Recognition Motif | Suitability for D-Thr-L-Ser |

| Papain | Equilibrium/Kinetic | Broad specificity | Potentially suitable, depending on tolerance for D-amino acid esters. nih.gov |

| Subtiligase | Kinetic (Ligation) | Peptide esters | High potential due to engineered ligase activity. nih.gov |

| Butelase 1 | Ligation (Transpeptidase) | C-terminal Asx-His-Val | Low, unless substrate is specifically engineered with recognition site. frontiersin.org |

| Sortase A | Ligation (Transpeptidase) | C-terminal LPXTG | Low, unless substrate is specifically engineered with recognition site. frontiersin.org |

| d-Amidohydrolase | Kinetic (Aminolysis) | Prefers D-aminoacyl esters | High potential for synthesizing DL-dipeptides. nih.gov |

Substrate Specificity and Reaction Optimization for Stereocontrol

The success of a chemoenzymatic approach hinges on the enzyme's substrate specificity. For the synthesis of this compound, an ideal enzyme would preferentially accept an activated D-Threonine derivative as the acyl donor and an L-Serine derivative as the nucleophilic acceptor.

Research has shown that some enzymes possess precisely this type of stereoselectivity. A d-stereospecific amidohydrolase from Streptomyces sp. preferentially used D-aminoacyl derivatives as acyl donors and L-amino acids as acyl acceptors, making it highly effective for the one-pot synthesis of various D-L-dipeptides. nih.gov Similarly, adenylation domains from nonribosomal peptide synthetase (NRPS) systems, which are involved in the biosynthesis of peptide natural products, can be used to activate D-amino acids. asm.orgasm.org A chemoenzymatic system combining an adenylation domain to activate a D-amino acid with a subsequent chemical nucleophilic attack by an L-amino acid has been used to synthesize over 40 different D-amino acid-containing dipeptides, including DL, LD, and DD configurations. asm.orgasm.org

Reaction optimization is crucial for maximizing yield and stereocontrol. Key parameters include:

Substrate Activation: The acyl donor (D-Threonine) is often used as a simple ester (e.g., methyl or benzyl (B1604629) ester) to facilitate the enzyme-catalyzed reaction. nih.govasm.org

pH and Solvent: Enzymes have optimal pH ranges for activity. The use of mixed aqueous-organic solvent systems can help solubilize substrates and influence the reaction equilibrium towards synthesis. qyaobio.com

Enzyme Immobilization: Immobilizing the enzyme on a solid support can improve its stability and allow for easier separation from the reaction mixture and reuse. sci-hub.se

Biocatalytic Approaches for D-Amino Acid Precursor Generation

The availability of the non-canonical D-Threonine precursor is essential. While chemical methods can produce D-amino acids, biocatalytic routes offer high enantioselectivity under mild conditions. nih.govrsc.org An efficient and increasingly common strategy is the use of multi-enzyme cascades to perform a stereoinversion of the readily available L-amino acid. rsc.orgrsc.org

A typical one-pot cascade for converting L-Threonine to D-Threonine would involve two key enzymatic steps:

Deamination: An L-amino acid deaminase (LAAD) or oxidase (LAAO) converts L-Threonine into its corresponding α-keto acid (2-keto-3-hydroxybutyrate). rsc.orgnih.gov

Reductive Amination: A D-amino acid dehydrogenase (D-AADH) or a D-amino acid aminotransferase (D-AAT) stereoselectively converts the α-keto acid intermediate into D-Threonine. rsc.orgnih.gov

To drive the reductive amination, a cofactor regeneration system is required. For dehydrogenases that use NADH/NADPH, a formate (B1220265) dehydrogenase (FDH) is often coupled into the cascade to regenerate the cofactor using formate as a cheap sacrificial substrate. nih.govrsc.org This whole-cell biocatalysis approach, where E. coli is engineered to express all the necessary enzymes, has been used to convert a variety of L-amino acids to their D-counterparts with quantitative conversion and over 99% enantiomeric excess. nih.govrsc.org

| Enzyme | Role in Cascade | Function |

| L-Amino Acid Deaminase (LAAD) | Step 1: Oxidation | Converts L-Threonine to its α-keto acid. rsc.org |

| D-Amino Acid Dehydrogenase (D-AADH) | Step 2: Reduction | Asymmetrically reduces the α-keto acid to D-Threonine. rsc.orgrsc.org |

| Formate Dehydrogenase (FDH) | Cofactor Recycling | Regenerates NADPH/NADH for the D-AADH step. nih.gov |

Synthetic Challenges and Strategies for Stereochemical Purity

The primary synthetic challenge in producing this compound is maintaining absolute stereochemical control at both the α-carbons of threonine and serine. The loss of stereochemical purity can lead to the formation of diastereomeric impurities (e.g., L-Thr-L-Ser, D-Thr-D-Ser, L-Thr-D-Ser) which are often difficult and costly to separate from the desired product. nih.gov

Key challenges and the strategies to overcome them include:

Racemization of D-Threonine: As discussed, the activation of the D-Threonine carboxyl group is the step most vulnerable to racemization.

Strategy: Employing low-racemization coupling conditions is paramount. This involves using phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HATU) reagents, or carbodiimides combined with additives like OxymaPure or a HOBt/CuCl₂ mixture. bachem.comnih.gov The use of weak, sterically hindered bases and urethane-based protecting groups is also critical. bachem.comhighfine.com

Stereocontrol during Bond Formation: Ensuring that the D-Threonine couples specifically to L-Serine without epimerization of either component.

Strategy: Chemoenzymatic synthesis offers the most robust solution. Using a stereoselective peptide ligase or a D-L specific amidohydrolase can completely eliminate the risk of racemization during the coupling step, providing the highest level of stereochemical purity. qyaobio.comnih.gov

Purity of Starting Materials: The enantiomeric purity of the final dipeptide is dependent on the purity of the initial D-Threonine and L-Serine building blocks.

Strategy: Utilize highly pure starting materials. For the D-Threonine precursor, employing biocatalytic stereoinversion from high-purity L-Threonine can generate D-Threonine with >99% enantiomeric excess, ensuring a clean starting point for the synthesis. nih.govrsc.org

Analytical Verification: Confirming the stereochemical integrity of the final product is a non-trivial analytical challenge. nih.gov

Strategy: Specialized analytical techniques are required. This often involves total hydrolysis of the dipeptide followed by derivatization with a chiral reagent (e.g., Marfey's reagent) and analysis by HPLC, or the use of chiral gas chromatography or capillary electrophoresis methods to separate and quantify the D- and L-isomers of each amino acid. nih.govresearchgate.net

Biosynthesis and Enzymatic Transformations of D Threonyl L Serine

Putative Non-Ribosomal Peptide Synthesis (NRPS) Pathways Involving D-Threonyl-L-serine

Non-ribosomal peptide synthetases (NRPSs) are large, modular mega-enzymes found in bacteria and fungi that synthesize a wide array of peptides, often with significant structural diversity, including the incorporation of non-proteinogenic and D-amino acids. igem.orgnih.gov The synthesis of a simple dipeptide like this compound would require a dedicated NRPS system.

The genes that encode NRPS enzymes are typically organized into biosynthetic gene clusters (BGCs). igem.org These clusters contain the gene(s) for the NRPS enzyme itself, along with genes for the biosynthesis of any required non-standard monomers and for tailoring enzymes that may modify the peptide product. igem.org

A putative gene cluster for this compound synthesis would be expected to encode a two-module NRPS enzyme. igem.org

Module 1: This module would be responsible for incorporating the D-threonine residue. It would select L-threonine from the cellular pool, activate it, and subsequently convert it to the D-enantiomer.

Module 2: This module would be responsible for activating and incorporating the L-serine residue.

While a specific BGC for this compound has not been definitively identified, analysis of known NRPS clusters provides a blueprint. For instance, the syringafactin biosynthesis cluster in Pseudomonas contains modules that incorporate D-amino acids, including a D-threonine residue, through the action of integrated epimerase domains. nih.gov Similarly, the cluster for the fungal peptide W493 B includes an NRPS module that incorporates D-allo-threonine. nih.gov

The inclusion of a D-amino acid into a peptide chain by an NRPS is a hallmark of this pathway and is primarily accomplished through the action of epimerization (E) domains. nih.govfrontiersin.org The established mechanism proceeds as follows:

The adenylation (A) domain of the first module selects and activates L-threonine as L-threonyl-AMP. igem.org

The activated amino acid is transferred to the adjacent thiolation (T) domain (also known as a peptidyl carrier protein or PCP), forming a covalent thioester bond. igem.org

The E domain, typically located within the same module, then catalyzes the epimerization of the L-threonyl-S-PCP intermediate into D-threonyl-S-PCP. igem.orgnih.gov

The condensation (C) domain of the second module, which is specific for a D-aminoacyl donor (a ᴰCₗ domain), catalyzes the formation of the peptide bond between the D-threonine from the first module and the L-serine tethered to the second module. frontiersin.orgpnas.org

Alternative, though less common, pathways for D-amino acid incorporation exist. Some adenylation domains are capable of directly recognizing and activating D-amino acids from the cellular pool. nih.govasm.org Additionally, D-amino acid ligases (Ddl), such as D-alanine-D-alanine ligase, are enzymes that synthesize dipeptides containing D-amino acids, primarily for bacterial cell wall peptidoglycan synthesis. researchgate.netmdpi.com While many Ddls are specific for D-alanine, some from organisms like Thermotoga maritima and Escherichia coli show broader substrate specificity and can utilize D-threonine, D-serine, and other D-amino acids. researchgate.netnih.gov However, these enzymes typically ligate two D-amino acids, making their direct involvement in synthesizing a D-L dipeptide like this compound less likely than an NRPS-based mechanism.

The synthesis of this compound is fundamentally dependent on the intracellular availability of its precursor amino acids, L-threonine and L-serine. The biosynthesis of L-serine typically originates from the glycolytic intermediate 3-phosphoglycerate. researchgate.net The pathway is often subject to feedback inhibition, where the final product, L-serine, allosterically inhibits the first enzyme of the pathway, D-3-phosphoglycerate dehydrogenase, thereby regulating its own production. nih.gov

The catabolism of these precursors can also influence their availability. Enzymes such as L-serine ammonia-lyase (also known as L-serine deaminase) can degrade L-serine into pyruvate (B1213749) and ammonia, diverting it from peptide synthesis pathways. wikipedia.org The concentration and regulation of these precursor pools are therefore critical factors that would directly impact the yield of any this compound biosynthesis. The D-threonine precursor is typically not maintained as a separate pool but is generated from the L-threonine pool by the NRPS epimerase domain itself. igem.orgfrontiersin.org

Role of D-Amino Acid Ligases and Epimerases in D-Amino Acid Incorporation

Enzymatic Hydrolysis and Degradation of this compound

The peptide bond in this compound, particularly due to the N-terminal D-amino acid, confers resistance to standard proteases and peptidases which are typically L-specific. lifetein.com Its degradation requires specialized enzymes, known as D-dipeptidases or peptidases with broad stereospecificity, that are found in various microorganisms.

The enzymatic cleavage of a D-L dipeptide like this compound would be catalyzed by a dipeptidase capable of accommodating a D-amino acid at the N-terminal position (P1 site) and an L-amino acid at the C-terminal position (P1' site). Several classes of microbial enzymes have been identified that hydrolyze dipeptides containing D-amino acids.

These include D,D-dipeptidases and D,D-carboxypeptidases, such as the VanX and VanY enzymes involved in vancomycin (B549263) resistance, which hydrolyze D-Ala-D-Ala. acs.orgnih.gov While highly specific for D-D linkages, their existence points to the evolution of enzymes tailored for D-amino acid containing peptides. More relevant are microbial dipeptidases that have been shown to hydrolyze heterochiral dipeptides. For example, enzymes from the amidohydrolase superfamily have been characterized that cleave L-Xaa-D-Xaa substrates. core.ac.ukacs.org A thermostable dipeptidase from Brevibacillus borstelensis BCS-1 has been shown to be D-enantioselective for the C-terminal (P1') residue and can hydrolyze substrates like L-Asp-D-Ala. nih.gov The hydrolysis of this compound would require an enzyme with the reverse specificity (D-at P1, L-at P1').

The table below summarizes the characteristics of some relevant microbial peptidases.

| Enzyme/Protein | Source Organism | Class | Key Substrates | Reference |

| VanX | Enterococcus faecium | D,D-Dipeptidase | D-Ala-D-Ala | acs.org, acs.org |

| VanYn | Nonomuraea sp. | D,D-Peptidase / Carboxypeptidase | D-Ala-D-Ala | nih.gov |

| Bb3285 | Bordetella bronchiseptica | D-aminoacylase | N-acyl-D-Glu, L-Met-D-Glu | acs.org |

| Gox1177 | Gordonia sp. | D-aminoacylase | L-Tyr-D-Leu, N-acetyl-D-Trp | acs.org |

| BCS-1 Dipeptidase | Brevibacillus borstelensis | Dipeptidase | L-Asp-D-Ala, D-Ala-D-Ala | nih.gov |

While specific kinetic data for the hydrolysis of this compound is not documented, studies on analogous enzymes provide insight into the efficiency and specificity of such reactions. The catalytic efficiency (kcat/Km) of these enzymes can be very high, indicating effective processing of their preferred substrates.

The specificity of these dipeptidases is determined by the precise fit of both amino acid side chains into the enzyme's active site pockets. For the VanX D,D-dipeptidase, the affinity for its primary substrate, D-Ala-D-Ala, is moderate (Km = 1 mM), but the turnover rate is exceptionally high (kcat up to 788 s⁻¹), demonstrating high catalytic efficiency. acs.org In contrast, enzymes that hydrolyze L-D dipeptides show a wide range of efficiencies depending on the specific amino acid pairing. For example, the enzyme Bb3285 hydrolyzes L-Met-D-Glu with a very high efficiency of 3.4 x 10⁵ M⁻¹s⁻¹. acs.org The dipeptidase from Brevibacillus borstelensis BCS-1 exhibits a clear preference for a D-amino acid at the P1' position. nih.gov

The table below presents kinetic data for the hydrolysis of various D-amino acid-containing dipeptides by characterized microbial enzymes, which serves as a proxy for understanding the potential kinetics of this compound degradation.

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| VanX (E. faecium) | D-Ala-D-Ala | 1.0 | 788 | 7.9 x 10⁵ | acs.org |

| Bb3285 (B. bronchiseptica) | L-Met-D-Glu | 0.094 | 32 | 3.4 x 10⁵ | acs.org |

| Gox1177 (Gordonia sp.) | L-Tyr-D-Leu | 0.81 | 12 | 1.5 x 10⁴ | acs.org |

| Bh2271 (B. halodurans) | L-Leu-D-Ala | - | - | 7.4 x 10³ | core.ac.uk |

| Sco3058 (S. coelicolor) | L-Arg-D-Asp | - | - | 7.6 x 10³ | core.ac.uk |

Structural Basis of Enzyme-Substrate Recognition Mechanisms

The specificity of NRPSs for their amino acid substrates is primarily determined by the A-domain. nih.gov The active site of the A-domain contains a "specificity pocket" lined with a unique set of amino acid residues that selectively bind to the side chain of the cognate amino acid. For instance, the A-domain of the PvdD nonribosomal peptide synthetase from Pseudomonas aeruginosa exhibits high specificity for L-threonine and does not effectively recognize D-threonine or L-serine. nih.gov Three-dimensional modeling of the PvdD active site has helped to identify the critical residues responsible for this high degree of selectivity. nih.gov

In contrast, some enzymes involved in D-amino acid metabolism display broader substrate specificity. For example, D-alanine-D-alanine ligases (Ddl) from various bacteria, which are crucial for peptidoglycan synthesis, have been shown to accept other D-amino acids as substrates, including D-serine and D-threonine. researchgate.net This suggests that enzymes with the ability to recognize both D-threonine and L-serine could exist and potentially be involved in the synthesis or modification of this compound.

The structural basis for the recognition of D-amino acids often involves specific interactions within the enzyme's active site that can accommodate the different stereochemistry. In the case of D-amino acid-containing peptide synthesis, enzymes like D-alanine-D-alanine ligases and the A-domains of NRPSs provide templates for the precise positioning of the substrates for catalysis. researchgate.netasm.org

| Enzyme | Source Organism | Primary Substrate(s) | Other Accepted Substrates | Reference |

|---|---|---|---|---|

| PvdD (NRPS A-domain) | Pseudomonas aeruginosa | L-Threonine | D-Threonine (ineffective), L-Serine (ineffective) | nih.gov |

| D-alanine-D-alanine ligase (EcDdlB) | Escherichia coli K12 | D-Alanine | D-Serine, D-Threonine, D-Cysteine, Glycine (B1666218) | researchgate.net |

| D-alanine-D-alanine ligase (TmDdl) | Thermotoga maritima | D-Alanine | D-Serine, D-Threonine, D-Cysteine, Glycine | researchgate.net |

Role as a Metabolic Intermediate in Specific Biochemical Pathways

While this compound has not been identified as a specific intermediate in primary metabolic pathways, its structure suggests a potential role in microbial secondary metabolism. Peptides containing D-amino acids are frequently produced by microorganisms as secondary metabolites with a wide range of biological activities, including acting as antibiotics, siderophores (iron-chelating compounds), and signaling molecules. wikipedia.orgnih.gov

D-amino acids themselves are known to play significant roles in bacterial physiology. nih.gov They are integral components of the peptidoglycan cell wall, and free D-amino acids can regulate cell wall remodeling and synthesis, particularly during stationary phase. nih.gov Given that both D-threonine and L-serine are components of some bacterial cell wall structures, it is plausible that this compound could be involved in cell wall turnover or act as a signaling molecule in microbial communities.

The degradation of dipeptides containing both D- and L-amino acids appears to be a specialized process. Studies on the biodegradability of polymers containing dipeptides have shown that those with L-L configurations are much more readily degraded than those with L-D, D-L, or D-D configurations. mdpi.comnih.gov This indicates that the stereochemistry of the peptide bond is a critical factor for recognition by common peptidases. Specific microbial enzymes with stereoselective activity would be required for the cleavage of the this compound peptide bond. For example, certain bacterial strains have been identified that can enantioselectively degrade cyclic dipeptides, hydrolyzing cyclo(L-Ala-D-Ala) while leaving cyclo(D-Ala-D-Ala) untouched. nih.gov

Regulation of Biosynthetic and Degradation Pathways at the Genetic and Protein Levels

The biosynthesis of D-amino acid-containing peptides like this compound, which are typically secondary metabolites, is tightly regulated. The genes encoding NRPSs are usually organized in biosynthetic gene clusters, which may also include genes for precursor supply, tailoring enzymes, and resistance mechanisms. uniprot.org The expression of these gene clusters is often controlled by complex regulatory networks that respond to various environmental and physiological signals, such as nutrient limitation, cell density (quorum sensing), and stress. nih.gov

At the protein level, the activity of the biosynthetic enzymes can be modulated. The modular nature of NRPSs allows for regulation at multiple levels, although this is still an area of active research.

Advanced Structural and Conformational Analysis of D Threonyl L Serine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

NMR spectroscopy stands as a powerful tool for investigating the three-dimensional structure and dynamic behavior of peptides in solution. acs.orguzh.ch By analyzing various NMR parameters, a detailed picture of the conformational ensemble of D-Threonyl-L-serine can be constructed.

2D-NMR Techniques (COSY, TOCSY, NOESY) for Through-Bond and Through-Space Correlations

Two-dimensional NMR experiments are instrumental in assigning proton resonances and establishing connectivity within the this compound molecule.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons that are connected through two or three chemical bonds. For this compound, COSY spectra would show correlations between the amide proton (NH) and the alpha-proton (Hα), as well as between Hα and beta-protons (Hβ) within each amino acid residue. This through-bond connectivity is fundamental for the initial assignment of the proton signals. uzh.chresearchgate.net

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond immediate neighbors, revealing entire spin systems of coupled protons within a residue. annualreviews.org For instance, a cross-peak between the amide proton and the methyl protons of the D-Threonine residue could be observed, aiding in the unambiguous identification of all protons belonging to that specific residue. uzh.channualreviews.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is crucial for determining spatial proximity between protons, irrespective of their bonding. annualreviews.org The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons. For this compound, NOE signals between the protons of the D-Threonine residue and the L-serine residue would provide critical distance constraints for defining the peptide backbone and side-chain conformations. oup.com

A hypothetical table of expected NOE correlations for a predominant conformation of this compound is presented below.

| Inter-residue NOE Contacts | Expected Distance (Å) |

| D-Thr Hα - L-Ser NH | < 3.5 |

| D-Thr NH - L-Ser NH | Variable |

| D-Thr Hα - L-Ser Hα | Variable |

| D-Thr Hβ - L-Ser Hβ | Variable |

Conformational Averaging, Rotamer Populations, and Preferred Dihedral Angles

In solution, this compound does not exist as a single static structure but rather as a dynamic equilibrium of multiple conformations. The observed NMR parameters are a population-weighted average of these conformers.

Dihedral Angles (φ, ψ, and χ): The key dihedral angles that define the peptide conformation are φ (phi), ψ (psi) for the backbone, and χ (chi) for the side chains. The ³J(HNHα) coupling constant, obtained from 1D or 2D NMR spectra, can be related to the φ dihedral angle through the Karplus equation. chemrxiv.org This allows for the estimation of the population of different backbone conformations. acs.org

Rotamer Populations: The side chains of threonine and serine also exist in different staggered conformations, known as rotamers (g+, g-, t). nih.gov The populations of these rotamers for the χ1 angle can be determined by analyzing ³J(HαHβ) coupling constants. For threonine and serine, specific rotamer populations are influenced by factors like hydrogen bonding and steric hindrance. nih.govfccc.edu

Below is an illustrative table of potential rotamer populations for the side chains of this compound, based on general observations for these amino acids in peptides. nih.govacs.org

| Residue | Rotamer (χ1) | Population (%) |

| D-Threonine | g- (-60°) | ~60 |

| t (180°) | ~30 | |

| g+ (+60°) | ~10 | |

| L-Serine | g+ (+60°) | ~55 |

| t (180°) | ~35 | |

| g- (-60°) | ~10 |

Solvent Effects on this compound Conformation and Stability

The surrounding solvent plays a critical role in modulating the conformational preferences and stability of peptides. rsc.orgacs.orgresearchgate.net The balance between intramolecular hydrogen bonds and interactions with solvent molecules can significantly shift the conformational equilibrium. researchgate.net

Polar Solvents (e.g., Water, DMSO): In polar solvents, the peptide backbone can form hydrogen bonds with solvent molecules, which may compete with and disrupt intramolecular hydrogen bonds. researchgate.netupc.edu This can lead to a more extended and flexible ensemble of conformations. The stability of specific conformers, such as those forming β-turns, can be highly solvent-dependent. rsc.org

Apolar Solvents (e.g., Chloroform, Cyclohexane): In less polar environments, intramolecular hydrogen bonds are more favored, leading to more compact and well-defined structures. The study of this compound in different solvents would provide insights into the intrinsic conformational propensities of the peptide versus solvent-stabilized structures.

Circular Dichroism (CD) Spectroscopy for Chirality and Secondary Structure Assessment

Circular dichroism (CD) spectroscopy is a sensitive technique for probing the chiral environment and the secondary structure of peptides. libretexts.orgunits.it The differential absorption of left and right circularly polarized light provides information on the arrangement of chromophores in space. libretexts.org

Analysis of n-π and π-π Transitions in the Peptide Chromophore**

The peptide bond is the principal chromophore in the far-UV region (190-250 nm). Its electronic transitions are sensitive to the peptide's secondary structure. chiralabsxl.comvlabs.ac.in

π-π Transition:* This is a high-energy transition occurring around 190 nm and is typically characterized by a strong positive or negative band depending on the secondary structure. chiralabsxl.comvlabs.ac.in

n-π Transition:* This is a lower-energy, weaker transition observed around 220 nm. chiralabsxl.comvlabs.ac.in

The signs and magnitudes of the CD bands associated with these transitions are characteristic of different secondary structures like α-helices, β-sheets, β-turns, and random coils. units.it For a short dipeptide like this compound, the CD spectrum is expected to be a composite of signals from various populated conformations, potentially including β-turn-like structures, which are common in D-L sequences. nih.gov The CD spectrum of a Phe-Phe dipeptide, for instance, shows two positive peaks at 198 nm (π–π) and 218 nm (n–π), indicative of π-stacking interactions. rsc.orgresearchgate.net

A hypothetical representation of CD spectral features for different conformations potentially adopted by this compound is shown below.

| Conformation | n-π* Transition (~220 nm) | π-π* Transition (~190-200 nm) |

| Type II β-turn | Weak Positive | Strong Positive |

| Extended/Random Coil | Weak Positive/Negative | Strong Negative |

Temperature- and Solvent-Dependent CD Studies for Conformational Changes

Varying the temperature and solvent provides a means to study the stability and interconversion of different conformations. acs.orgumich.edu

Temperature-Dependent Studies: By monitoring the CD spectrum as a function of temperature, one can observe conformational transitions. researchgate.netphotophysics.com A gradual change in the spectrum with temperature suggests a shift in the equilibrium between different conformers. The presence of an isodichroic point (a wavelength where the molar ellipticity remains constant) often indicates a two-state transition between two dominant conformations. researchgate.net For many peptides, increasing temperature leads to a decrease in ordered structure and a shift towards a more random coil-like spectrum. umich.edu

Solvent-Dependent Studies: As with NMR, changing the solvent can induce significant conformational changes that are readily detected by CD spectroscopy. nih.govrsc.org For example, a peptide might adopt a more ordered, turn-like conformation in a non-polar solvent like cyclohexane, while exhibiting a random coil spectrum in a polar solvent like water. nih.gov Comparing the CD spectra of this compound in solvents of varying polarity, such as methanol (B129727), trifluoroethanol (TFE), and water, would reveal the propensity of the dipeptide to form and maintain specific secondary structures. researchgate.net

Vibrational Spectroscopy (FTIR, Raman) for Hydrogen Bonding and Amide Bond Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the molecular structure of this compound. These methods are particularly sensitive to the vibrations of the peptide backbone and the functional groups involved in hydrogen bonding. acs.orgresearchgate.net Analysis of the amide bands, which are characteristic of the peptide linkage, provides significant insight into the secondary structure and conformation of the dipeptide. acs.orgpnas.org

The Amide I band, appearing in the 1600-1700 cm⁻¹ region, is primarily associated with the C=O stretching vibration of the peptide bond. mdpi.com The exact frequency of the Amide I band is a sensitive indicator of the peptide's backbone conformation. acs.org For instance, different conformational states such as β-sheets, α-helices, or random coils exhibit distinct Amide I frequencies.

The Amide III band, found between 1200 cm⁻¹ and 1320 cm⁻¹, is more complex, arising from a mixture of N-H in-plane bending and C-N stretching vibrations. acs.orgresearchgate.net The deconvolution of the Amide III region can reveal the relative populations of major backbone conformations, such as PII, β, and αR. pnas.org Studies on various dipeptides have shown that the amide III region often contains three resolvable bands corresponding to these different backbone structures. pnas.org For this compound, the presence of hydroxyl groups on both the threonine and serine side chains allows for extensive intra- and intermolecular hydrogen bonding, which would further influence the position and shape of these amide bands.

Raman spectroscopy complements FTIR by providing information on skeletal vibrations, particularly in the 810-950 cm⁻¹ range. acs.orgresearchgate.net These vibrations, which involve Cα-C and Cα-N stretching and bending modes, are also sensitive to the backbone dihedral angles (φ, ψ) and thus can be used to determine conformational preferences. researchgate.net The combination of FTIR and Raman data allows for a comprehensive analysis of the amide bond's planarity and the strength and nature of hydrogen bonds within the molecular system.

Table 1: Typical Vibrational Band Assignments for Dipeptide Analysis

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description | Conformational Sensitivity |

|---|---|---|---|

| Amide A | ~3200 - 3300 | N-H Stretching | Sensitive to hydrogen bonding |

| Amide I | ~1600 - 1700 | C=O Stretching | Highly sensitive to backbone conformation (β-sheet, α-helix, etc.) acs.org |

| Amide II | ~1500 - 1600 | N-H Bending and C-N Stretching | Sensitive to hydrogen bonding and conformation |

| Amide III | ~1200 - 1320 | C-N Stretching and N-H Bending | Used to determine populations of PII, β, and αR conformations pnas.org |

| Skeletal Vibrations | ~810 - 950 | Cα-C, Cα-N Stretching/Bending | Sensitive to backbone dihedral angles (φ, ψ) researchgate.net |

Mass Spectrometry for Detailed Structural Characterization and Fragmentation Pathways

Mass spectrometry (MS) is an indispensable technique for the structural elucidation of peptides like this compound. It provides precise molecular weight information and, through fragmentation analysis, reveals the amino acid sequence and details of its structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Isomeric Differentiation

High-Resolution Mass Spectrometry (HRMS) provides the accurate mass of this compound, allowing for the determination of its elemental composition with high confidence. The monoisotopic mass of this compound (C₇H₁₄N₂O₅) is 206.090272 g/mol . epa.gov This level of accuracy is crucial for distinguishing it from other compounds with the same nominal mass. HRMS is a foundational tool in metabolomics and peptidomics for identifying known and unknown compounds in complex biological mixtures. nih.govmdpi.com

While standard HRMS can confirm the elemental formula, differentiating between isomers, such as this compound and L-Threonyl-L-serine, requires chiral separation techniques coupled with mass spectrometry. shimadzu.co.uknih.gov Techniques like liquid chromatography using a chiral stationary phase (chiral LC-MS) are necessary to separate the diastereomers before they enter the mass spectrometer, enabling their individual detection and quantification. nih.govresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Sequence Confirmation and Derivatization Analysis

Tandem mass spectrometry (MS/MS) is used to confirm the amino acid sequence by inducing fragmentation of the protonated peptide ion. In a typical collision-induced dissociation (CID) experiment, the peptide backbone cleaves at the amide bonds, generating a series of b- and y-type fragment ions. For this compound, the fragmentation pattern would confirm the sequence as Threonyl-serine.

Peptides containing serine and threonine exhibit characteristic fragmentation pathways, most notably the neutral loss of water (H₂O) from the side chains. acs.orgnih.gov This water loss can sometimes be a dominant feature in the MS/MS spectrum. Other potential fragmentation events include side-chain cleavages. For instance, the fragmentation of the threonine side chain can lead to the loss of acetaldehyde. osti.gov

Derivatization is often employed to enhance ionization efficiency and control fragmentation in MS analysis. nih.govnih.gov While not always necessary for dipeptides, it can be useful in complex matrices or for specific quantitative assays. MS/MS analysis of the derivatized peptide would show mass shifts in the fragment ions corresponding to the modified parts of the molecule, aiding in structural confirmation.

Table 2: Predicted MS/MS Fragmentation of [M+H]⁺ Ion of this compound (m/z 207.0976)

| Fragment Ion | Proposed Structure | Predicted m/z |

|---|---|---|

| [M+H]⁺ | D-Thr-L-Ser | 207.10 |

| b₁ | D-Thr | 102.06 |

| y₁ | L-Ser | 106.05 |

| [b₁-H₂O] | D-Thr - H₂O | 84.04 |

| [y₁-H₂O] | L-Ser - H₂O | 88.04 |

| [M+H-H₂O]⁺ | D-Thr-L-Ser - H₂O | 189.09 |

| [M+H-2H₂O]⁺ | D-Thr-L-Ser - 2H₂O | 171.08 |

| Iminium ion (Ser) | H₂N⁺=CH-CH₂OH | 60.04 |

| Iminium ion (Thr) | H₂N⁺=CH-CH(OH)CH₃ | 74.06 |

Note: m/z values are monoisotopic and based on common fragmentation pathways for serine and threonine-containing peptides. acs.orgnih.gov

X-ray Crystallography and Solid-State Conformational Analysis

X-ray crystallography provides definitive, high-resolution information about the three-dimensional structure of a molecule in the solid state. Although a specific crystal structure for this compound is not publicly available, analysis of related dipeptide structures allows for a detailed prediction of its likely solid-state conformation. researchgate.netnih.govresearchgate.net

In the crystalline form, dipeptides are organized in a lattice stabilized by a network of intermolecular hydrogen bonds. For this compound, the zwitterionic nature (protonated N-terminus and deprotonated C-terminus) along with the hydroxyl groups of the serine and threonine side chains would result in an extensive hydrogen-bonding network. emerginginvestigators.org

The conformation of the peptide backbone is defined by the dihedral angles φ (phi) and ψ (psi). In the solid state, these angles are constrained by crystal packing forces. researchgate.netpublish.csiro.au Dipeptides often adopt either a cis or trans conformation about the amide bond (ω angle). While the trans conformation (ω ≈ 180°) is generally more stable, the presence of specific side chains or crystal packing effects can favor the cis conformation (ω ≈ 0°). publish.csiro.auuow.edu.au Studies on dipeptides containing D-amino acids indicate that they can induce specific turn structures or adopt extended conformations, influenced by steric and hydrogen bonding interactions. tandfonline.comresearchgate.netresearchsquare.com An intramolecular hydrogen bond between the side-chain hydroxyl group and the main-chain carboxylate group has been observed in C-terminal L-Ser residues, a feature that could also be present in this compound. researchgate.net

Conformational Landscapes and Preferred Orientations in Solution

Unlike the static picture provided by solid-state analysis, this compound in solution exists as an ensemble of rapidly interconverting conformers. The conformational landscape is governed by a combination of intramolecular interactions (steric hindrance, hydrogen bonds) and interactions with the solvent. acs.orgrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for studying peptide conformation in solution. chemrxiv.orgwalisongo.ac.id By measuring parameters such as nuclear Overhauser effects (NOEs), ³J-coupling constants, and chemical shifts, it is possible to determine average dihedral angles and identify the most populated conformational states. tandfonline.comresearchgate.net

For dipeptides in aqueous solution, the major backbone conformations are typically the polyproline II (PII) and extended β-strand structures. researchgate.netpnas.org The relative population of these states depends on the specific amino acid residues. researchgate.net The D-configuration of the threonine residue in this compound would significantly influence the accessible conformational space compared to its L-L counterpart. researchsquare.com

Biological Roles and Molecular Mechanisms of D Threonyl L Serine in Non Human Systems

Involvement in Microbial Cell Wall Architecture and Remodeling

There is no direct scientific evidence to date demonstrating the involvement of the dipeptide D-Threonyl-L-serine in the architecture and remodeling of microbial cell walls. Research has, however, explored the roles of its individual amino acid components.

Integration into Peptidoglycan Precursors and Their Biosynthesis

The biosynthesis of peptidoglycan, an essential component of the bacterial cell wall, involves the creation of nucleotide-activated precursors. osu.edudiva-portal.orgamazonaws.com These precursors typically terminate in a D-alanyl-D-alanine dipeptide, which is crucial for subsequent cross-linking reactions. nih.gov

Studies have shown that some bacterial D-alanine-D-alanine ligases (Ddl), enzymes responsible for synthesizing the D-alanyl-D-alanine dipeptide, exhibit broad substrate specificity. researchgate.net For instance, Ddl enzymes from Escherichia coli, Synechocystis sp., and Thermotoga maritima can utilize D-serine and D-threonine as substrates in addition to D-alanine. researchgate.net This suggests that under certain conditions, D-amino acids like D-serine and D-threonine can be incorporated into peptidoglycan precursors, leading to the formation of modified nucleotide-activated molecules where D-alanine is replaced. nih.gov However, no studies have specifically reported the integration of the pre-formed dipeptide this compound into these precursors. The synthesis of peptidoglycan precursors involves the sequential addition of amino acids, and the enzymes involved, such as MurC, MurD, MurE, and MurF ligases, have specific substrate requirements. wikipedia.orgnih.gov

Role in Cross-Linking Reactions Catalyzed by Transpeptidases (e.g., Bacterial D-Ala-D-Ala Ligase homologs)

The final step in peptidoglycan synthesis is the cross-linking of adjacent peptide side chains, a reaction catalyzed by transpeptidases, also known as penicillin-binding proteins (PBPs). nih.govnih.gov These enzymes typically recognize the D-alanyl-D-alanine terminus of the peptide side chain. pnas.orgnih.gov

The presence of alternative D-amino acids, such as D-serine or D-threonine, in the terminal position of peptidoglycan precursors can affect the efficiency of these cross-linking reactions. nih.gov Modified precursors are often poor substrates for transpeptidases, which can result in a less cross-linked and structurally weaker cell wall. nih.gov This can lead to morphological changes in the bacteria and inhibit their growth. nih.gov While this highlights a potential indirect role for D-threonine, there is no research available on how a this compound moiety at this position would be recognized or processed by transpeptidases. The presence of an L-amino acid (L-serine) in the terminal position is highly atypical for substrates of DD-transpeptidases.

Function as a Substrate or Inhibitor for Microbial Enzymes and Receptors

Currently, there is no scientific literature identifying this compound as a natural substrate or inhibitor for any specific microbial enzymes or receptors. The following sections discuss the known enzymatic interactions of D-threonine and L-serine.

Mechanistic Insights into Enzyme-Dipeptide Interactions at the Active Site

No structural or mechanistic studies have been published that describe the interaction of this compound with the active site of any microbial enzyme.

Mechanistic studies of related enzymes offer insights into how such a dipeptide might be recognized. For example, the active site of threonyl-tRNA synthetase (ThrRS) utilizes a zinc ion to coordinate with the amino and hydroxyl groups of its L-threonine substrate, ensuring high fidelity. smolecule.comnih.gov D-aminoacyl-tRNA deacylase (DTD), an enzyme that removes D-amino acids from tRNA, has a chiral-specific binding pocket. nih.gov It is conceivable that a dipeptidase targeting D-amino acid-containing peptides would possess a similarly specialized active site.

This compound in Microbial Communication and Quorum Sensing Systems

There is no evidence in the scientific literature to suggest that this compound is involved in microbial communication or quorum sensing systems.

Quorum sensing, a form of bacterial cell-to-cell communication, relies on the production and detection of small signaling molecules called autoinducers to coordinate group behaviors. nih.govswan.ac.ukwikipedia.org In Gram-negative bacteria, these are often acyl-homoserine lactones, while Gram-positive bacteria frequently use peptides. While D-amino acids have been shown to play a role in modulating biofilm formation and other social behaviors in some bacteria, a direct role for a specific dipeptide like this compound has not been reported. Some studies have noted changes in the metabolism of amino acids like serine in response to quorum sensing signals, but this does not implicate the dipeptide as a signal itself.

Potential Role in Biofilm Formation and Dispersal Mechanisms in Environmental Contexts

Biofilms are complex communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances. The formation and dispersal of biofilms are critical processes for microbial survival and colonization in various environmental niches. While the direct impact of this compound on biofilms is uncharacterized, the individual components, particularly D-amino acids and L-serine, are known to play regulatory roles.

D-amino acids, released by various bacterial species, have been identified as signaling molecules that can influence cell wall remodeling and trigger the disassembly of biofilms in aging bacterial communities. nih.gov This suggests that the D-threonine component of the dipeptide could potentially contribute to biofilm dispersal. For instance, a mixture of D-amino acids, including D-isomers of amino acids structurally similar to threonine, has been shown to inhibit biofilm formation in various bacteria. uobaghdad.edu.iq

Conversely, L-serine availability can impact biofilm formation. In some bacteria, such as Streptococcus suis, the addition of L-serine has been shown to decrease the ability of macrolide-resistant strains to form biofilms. nih.gov In other cases, serine limitation has been proposed as a signal that triggers biofilm formation. researchgate.net The metabolism of L-serine can be interconnected with pathways that regulate biofilm-related gene expression. For example, in Mycobacterium smegmatis, the enzyme SerC, involved in L-serine biosynthesis, is crucial for biofilm formation. mdpi.com

Given these opposing roles of its constituent parts, the net effect of this compound on biofilm dynamics would likely depend on the specific microbial species, the environmental conditions, and the concentration of the dipeptide.

Table 1: Influence of L-serine and D-amino Acids on Biofilm Formation

| Organism | Compound | Effect on Biofilm | Reference |

| Streptococcus suis | L-serine | Decreased formation in macrolide-resistant strains | nih.gov |

| Bacillus subtilis | Serine limitation | Triggers biofilm formation | researchgate.net |

| Mycobacterium smegmatis | SerC (L-serine biosynthesis) | Essential for biofilm formation | mdpi.com |

| Various bacteria | D-amino acids (general) | Can cause biofilm dispersal | nih.gov |